REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[CH2:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH3:11].[CH3:16][Mg]Br.CCOCC>C1(C)C=CC=CC=1.CCOC(C)=O.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:9]=[C:6]([CH:7]([NH:15][S:12]([CH2:10][CH3:11])(=[O:14])=[O:13])[CH3:16])[CH:5]=[N:4][CH:3]=1 |f:6.7.8.9.10|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C=O)C1
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 120° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 5 ml of THF
|
Type
|
TEMPERATURE
|
Details
|
is cooled to −40° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is warm up
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with saturated NH4Cl, (aq.) brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by the flash column chromatography
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C(C)NS(=O)(=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |